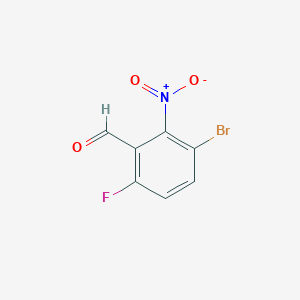

3-Bromo-6-fluoro-2-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO3 |

|---|---|

Molecular Weight |

248.01 g/mol |

IUPAC Name |

3-bromo-6-fluoro-2-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-1-2-6(9)4(3-11)7(5)10(12)13/h1-3H |

InChI Key |

HVUNNVNAMLMQKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)[N+](=O)[O-])Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Bromo 6 Fluoro 2 Nitrobenzaldehyde and Analogs

De Novo Synthesis Approaches

De novo synthesis of 3-bromo-6-fluoro-2-nitrobenzaldehyde involves constructing the molecule from simpler, more readily available precursors. The order of reactions is critical to ensure the correct placement of substituents, as the directing effects of the groups already present on the ring influence the position of subsequent additions. lumenlearning.comyoutube.com

Regioselective Nitration Methodologies

Regioselective nitration is a cornerstone of aromatic chemistry, but achieving selectivity in a multi-substituted ring requires careful consideration of the existing substituents' electronic and steric effects. In the synthesis of this compound, a potential strategy involves the nitration of a 3-bromo-6-fluorobenzaldehyde precursor. The aldehyde group is a meta-director, while the halogen substituents (bromo and fluoro) are ortho-, para-directors. The desired introduction of a nitro group at the C2 position, which is ortho to both halogens and the aldehyde, presents a significant challenge due to competing directing effects.

Research into the nitration of substituted aromatic aldehydes has shown that reaction conditions can be tuned to favor specific isomers. For instance, the nitration of aromatic aldehydes bearing a difluoromethoxy group can result in partial ipso-substitution of the aldehyde group, demonstrating the complexity of these reactions. nuph.edu.ua The choice of nitrating agent (e.g., mixed acid, fuming HNO₃ in sulfolane) and reaction temperature can influence the product distribution. nuph.edu.uaresearchgate.net While a direct, high-yield nitration of 3-bromo-6-fluorobenzaldehyde to the desired 2-nitro isomer is not prominently documented, the principles of electrophilic aromatic substitution suggest that a mixture of isomers would likely be formed, necessitating efficient purification methods.

| Starting Material | Nitrating Agent | Conditions | Product(s) | Reference |

| Benzaldehyde | Mixed Acid (H₂SO₄/HNO₃) | Varies | 2-Nitrobenzaldehyde, 3-Nitrobenzaldehyde (B41214) | trine.eduresearchgate.net |

| o-Xylene | Mixed Acid (H₂SO₄/HNO₃) | Continuous-flow microreactor | Mononitro-o-xylene | researchgate.net |

| 4-Fluoro-2-nitrotoluene (B1294404) | N-bromosuccinimide, H₂SO₄ | Trifluroacetic acid, 24h | 1-Bromo-5-fluoro-2-methyl-3-nitro-benzene |

Selective Halogenation Procedures (Bromination and Fluorination)

An alternative approach involves introducing the halogen atoms onto a pre-functionalized nitroaromatic scaffold. This requires highly selective halogenation methods to ensure the correct substitution pattern.

This strategy would likely begin with a 2-fluoro-6-nitrobenzaldehyde (B167507) or a related precursor. The goal is the regioselective introduction of a bromine atom at the C3 position. The existing substituents present a complex directing environment: the nitro and aldehyde groups are deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. The fluorine at C2 would direct an incoming electrophile to C3 and C5, while the nitro group at C1 would direct to C3 and C5.

Various reagents and conditions have been developed for regioselective electrophilic aromatic bromination. nih.gov N-bromosuccinimide (NBS) is a common brominating agent, often used with a strong acid or in a polar solvent. nih.govresearchgate.net The use of zeolite catalysts can also induce high para-selectivity for the bromination of certain substrates. nih.govgoogle.com For instance, the bromination of 4-fluoro-2-nitrotoluene using NBS in trifluoroacetic acid and sulfuric acid yields 1-bromo-5-fluoro-2-methyl-3-nitro-benzene, showcasing a successful regioselective bromination on a related scaffold. Careful control of reaction temperature is also a critical factor, as it can significantly influence positional selectivity. nih.gov

| Substrate | Brominating Agent | Catalyst/Solvent | Key Conditions | Product | Reference |

| Fluorobenzene | Bromine | HY or HM Zeolite, Lewis Acid | 30-70 °C | para-Bromofluorobenzene | google.com |

| Catechol | N-bromosuccinimide | Fluoroboric acid, Acetonitrile | -30 °C to RT | 4-Bromobenzene-1,2-diol (100% yield) | nih.gov |

| p-Nitrotoluene | Barium Fluorobromate (Ba(BrF₄)₂) | Not specified | No catalyst needed | 3-Bromo-4-nitrotoluene | scientific.net |

The introduction of fluorine is often achieved via a nucleophilic aromatic substitution known as the halogen exchange (Halex) reaction. rsc.orgiaea.org This method is particularly effective when a leaving group (typically chlorine or bromine) is positioned ortho or para to a strong electron-withdrawing group, such as a nitro group.

In the context of synthesizing this compound, a plausible precursor would be 3-bromo-6-chloro-2-nitrobenzaldehyde. The chlorine atom at the C6 position is ortho to the C2 nitro group, making it highly activated for nucleophilic displacement by a fluoride (B91410) ion. The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427) at elevated temperatures. google.com The efficiency of the exchange can be influenced by the choice of fluoride salt, solvent, and the presence of phase-transfer catalysts. This method provides a powerful and industrially viable route for the synthesis of fluoro-nitro-benzaldehydes from their chloro- or bromo-analogs. google.com

| Starting Halogeno-nitro-benzaldehyde | Fluoride Source | Solvent | Temperature | Product | Reference |

| 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylformamide (DMF) | 160 °C | 4-Fluoro-3-nitrobenzaldehyde | google.com |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylformamide (DMF) | 100 °C | 2-Fluoro-5-nitrobenzaldehyde | google.com |

| 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride (KF) | Sulfolane | 180 °C | 4-Fluoro-3-nitrobenzaldehyde (92.5% yield) | google.com |

| 3-Bromo-2-chloronitrobenzene | KF and CsF | Not specified | Not specified | 3-Bromo-2-fluoronitrobenzene (B1519329) (73% yield) | google.com |

Multi-Step Synthesis from Precursors

Complex molecules often require multi-step synthetic sequences where the aromatic core is built up and modified sequentially. youtube.com This approach allows for greater control over the final substitution pattern.

Starting from a commercially available scaffold like 1,3-dibromo-2-nitrobenzene (B169743) provides a robust entry point for synthesis. A documented, albeit non-fluorinated, pathway involves a five-step conversion of 1,3-dibromo-2-nitrobenzene into 3-bromo-2-nitrobenzaldehyde (B145937). google.com This synthesis proceeds through substitution, decarboxylation, oxidation, reduction, and a final oxidation to yield the aldehyde.

To adapt this for the synthesis of the target molecule, this compound, one could envision two primary modifications. The first would be to perform a selective halogen exchange on the 1,3-dibromo-2-nitrobenzene starting material to replace the bromine at the C1 (which will become C6 in the final product) position with fluorine. The bromine at C1 is ortho to the nitro group and thus activated for nucleophilic substitution. A second approach could involve carrying the 1,3-dibromo-2-nitrobenzene through several synthetic steps to an intermediate that is then subjected to a selective fluorination reaction before the final aldehyde formation. A related patent describes the synthesis of 3-bromo-2-fluoronitrobenzene from 2-bromo-6-nitroaniline, which itself is derived from N-(2-bromophenyl)acetamide, showcasing a multi-step pathway to a key dihalo-nitrobenzene analog. google.com This intermediate could then potentially be converted to the target aldehyde via formylation.

Example Multi-Step Pathway (Analog Synthesis) google.com

Substitution: 1,3-Dibromo-2-nitrobenzene reacts with dimethyl malonate.

Decarboxylation: The product from step 1 is treated with hydrochloric acid.

Oxidation: The resulting acetic acid derivative is oxidized to a benzoic acid.

Reduction: The benzoic acid is reduced to a benzyl (B1604629) alcohol.

Oxidation: The benzyl alcohol is oxidized with manganese dioxide to yield 3-bromo-2-nitrobenzaldehyde.

Oxidation of Benzyl Alcohol Precursors (e.g., 3-Bromo-2-nitrobenzyl alcohol)

A reliable and direct method for the synthesis of substituted benzaldehydes is the oxidation of their corresponding benzyl alcohol precursors. This transformation is a fundamental process in organic synthesis, and various reagents have been developed to achieve it with high efficiency and selectivity.

In the context of preparing 3-bromo-2-nitrobenzaldehyde, a direct precursor is 3-bromo-2-nitrobenzyl alcohol. A documented synthetic route utilizes manganese dioxide (MnO₂) as the oxidizing agent in a solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) to effect this conversion. google.com This method is advantageous due to the mild reaction conditions and the heterogeneous nature of MnO₂, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be removed by simple filtration.

The oxidation of substituted benzyl alcohols is a widely applicable strategy. For instance, the oxidation of 3-nitrobenzyl alcohol to 3-nitrobenzaldehyde can be achieved using a system of copper(I) bromide (CuBr), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), bipyridine (bpy), and N-methylimidazole (NMI) under an oxygen atmosphere. chegg.com Similarly, other oxidizing agents like m-chloroperbenzoic acid (mCPBA) in the presence of N-hydroxyphthalimide (NHPI) and a catalytic amount of iodobenzene (B50100) have been reported for the efficient and mild oxidation of various alcohols to their corresponding carbonyl compounds. researchgate.net These examples highlight the versatility of benzyl alcohol oxidation for preparing a range of substituted benzaldehydes, a strategy directly applicable to the synthesis of this compound from its alcohol precursor.

Oxidation of Nitrotoluene Derivatives

An alternative and often more cost-effective approach to nitrobenzaldehydes involves the direct oxidation of the methyl group of nitrotoluene derivatives. This method circumvents the need to first prepare the benzyl alcohol, potentially shortening the synthetic sequence. However, controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging. researchgate.net

Several methods have been developed to achieve this selective oxidation. One classical approach involves the use of chromium(VI) oxide in acetic anhydride, which converts a nitrotoluene, such as 4-nitrotoluene, into a diacetate derivative. brainly.in This intermediate is then hydrolyzed, typically under acidic conditions, to yield the desired 4-nitrobenzaldehyde. brainly.in

More contemporary and greener approaches utilize catalytic systems. For example, metalloporphyrins have been employed as biomimetic catalysts for the dioxygen oxidation of p-nitrotoluene. researchgate.net This method operates under mild conditions and replaces harsh chemical oxidants with clean oxygen or air. researchgate.net In one study, using a manganese-containing porphyrin catalyst in a methanol-NaOH medium, a 73.0% yield of p-nitrobenzaldehyde was achieved from p-nitrotoluene. researchgate.net Similar strategies have been applied to the oxidation of o-nitrotoluene, demonstrating the broad applicability of this catalytic system. researchgate.net Biotechnological methods have also been explored, using enzymes like laccase from fungal strains to selectively oxidize nitrotoluenes to their corresponding aldehydes in high yields, often within a short reaction time. researchgate.net

| Precursor | Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Ref |

| p-Nitrotoluene | T(o-Cl)PPMn catalyst / O₂ | Methanol/NaOH | 45 | 73.0 | 87.9 | researchgate.net |

| o-Nitrotoluene | T(o-Cl)PPZn catalyst / O₂ | Not Specified | 40 | 25.9 | 54.2 | researchgate.net |

| 2-Nitrotoluene (B74249) | MnSO₄ / KOH / O₂ | Liquid Phase | Not Specified | >40 | 50.0 | epa.gov |

| 4-Nitrotoluene | CrO₃ / Acetic Anhydride | Acetic Anhydride | Not Specified | Not Specified | Not Specified | brainly.in |

Reaction Optimization and Yield Enhancement in Synthetic Pathways

Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring the economic and environmental viability of a synthetic process. For the synthesis of nitroaromatic aldehydes, several parameters can be fine-tuned.

In the biomimetic oxidation of p-nitrotoluene, for instance, systematic investigation into the effects of catalyst structure, catalyst concentration, NaOH concentration, reaction temperature, and oxygen pressure led to significant yield enhancement. researchgate.net The optimal conditions were identified as using 6.0 × 10⁻⁵ mol·L⁻¹ of a specific manganese porphyrin catalyst in 1.8 mol·L⁻¹ methanolic NaOH at 45°C and 1.6 MPa of oxygen pressure for 10 hours. researchgate.net Deviating from these optimized parameters resulted in lower conversion of the starting material or reduced selectivity for the desired aldehyde product.

Another example of process optimization involves the modification of the century-old Lapworth procedure for converting 2-nitrotoluene to 2-nitrobenzaldehyde. chem-soc.siresearchgate.net To enhance the safety and scalability of this one-pot synthesis, which traditionally used highly flammable diethyl ether, the solvent was replaced with a mixture of toluene (B28343) and pentane. chem-soc.siresearchgate.net This change mitigated the risk associated with ether peroxides and made the process more suitable for large-scale production without compromising the reaction's low environmental impact. chem-soc.siresearchgate.net Such optimizations, focusing on solvent choice, reagent concentration, temperature, and pressure, are crucial for developing robust and efficient syntheses of complex molecules like this compound.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Performing reactions without the need for catalysts or solvents represents a significant step towards a more sustainable chemical synthesis. jacsdirectory.comtandfonline.com Such conditions can simplify purification, reduce waste streams, and lower costs. While not yet specifically reported for this compound, this approach has been successfully applied to related transformations involving aldehydes.

For example, the Knoevenagel condensation, a key C-C bond-forming reaction involving aldehydes, has been effectively carried out under solvent-free conditions, using environmentally benign amines or ammonium (B1175870) salts instead of traditionally used toxic catalysts like pyridine (B92270) and piperidine. tue.nl Similarly, the cyanosilylation of a variety of aldehydes with trimethylsilyl (B98337) cyanide has been achieved with high efficiency in the absence of both a catalyst and a solvent, simply by controlling the reaction temperature. acs.org These examples demonstrate the feasibility of eliminating solvents and catalysts from important synthetic steps, a principle that could be applied to derivatization reactions of this compound.

| Reaction Type | Substrates | Conditions | Reaction Time | Yield (%) | Ref |

| Cyanosilylation | Benzaldehyde, TMSCN | Catalyst-free, Solvent-free, 60°C | 3 h | 99 | acs.org |

| Knoevenagel Condensation | Syringaldehyde, Malonic Acid | Ammonium bicarbonate, Solvent-free | Not Specified | High | tue.nl |

| Bisthioglycolic Acid Synthesis | 4-Chlorobenzaldehyde, Thioglycolic Acid | Catalyst-free, Solvent-free, 80°C | 3 min | High | tandfonline.com |

Purification of reaction products is a major source of chemical waste in organic synthesis, particularly through the extensive use of silica (B1680970) gel in column chromatography. nih.govrsc.org Innovative strategies that circumvent these traditional methods are central to green chemistry. One such strategy is Group-Assisted Purification (GAP) chemistry. nih.govrsc.orgbeilstein-journals.org

The GAP concept involves attaching a specially designed functional group (a "GAP auxiliary") to a substrate. beilstein-journals.orgnih.gov This auxiliary is designed to dramatically alter the solubility of the product, allowing for straightforward purification by simply washing the crude reaction mixture with common, inexpensive solvents like hexanes. beilstein-journals.orgnih.gov The desired product, now highly pure, is easily isolated, while impurities are washed away. This process avoids the need for chromatography or recrystallization, thereby substantially reducing the generation of solvent and solid waste. nih.govgappeptides.com Furthermore, the GAP auxiliary can often be cleaved from the final product and recovered for reuse, adding to the sustainability of the process. nih.govbeilstein-journals.org This methodology offers a powerful tool for reducing the environmental footprint of multi-step syntheses, including those that would lead to analogs of this compound. nih.govrsc.orgnih.gov

Mechanistic Investigations and Reactivity Profiles of 3 Bromo 6 Fluoro 2 Nitrobenzaldehyde

Electrophilic and Nucleophilic Character of Functional Groups

The reactivity of 3-Bromo-6-fluoro-2-nitrobenzaldehyde is dictated by the electronic properties of its constituent functional groups: an aldehyde, a nitro group, a bromine atom, and a fluorine atom, all attached to a benzene (B151609) ring. The interplay of these groups establishes distinct regions of electrophilicity and nucleophilicity within the molecule.

The aldehyde group (-CHO) is inherently electrophilic at the carbonyl carbon. This is due to the significant electronegativity difference between the carbon and oxygen atoms, which results in a polarized C=O double bond, leaving the carbon atom with a partial positive charge. This electrophilic nature makes the aldehyde susceptible to attack by nucleophiles.

The aromatic ring is substituted with three electron-withdrawing groups: nitro (-NO2), bromo (-Br), and fluoro (-F). The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. The halogen atoms (bromine and fluorine) are also electron-withdrawing primarily through their inductive effect, which outweighs their weaker resonance-donating effect. The cumulative effect of these substituents significantly decreases the electron density of the aromatic ring. Consequently, the aldehyde group's electrophilicity is further enhanced. The nitro group at position 3, in particular, intensifies this electron withdrawal, activating the aldehyde for reactions such as nucleophilic additions and condensations .

The molecule does not possess strongly nucleophilic centers. The oxygen atoms of the aldehyde and nitro groups have lone pairs of electrons, but their nucleophilicity is diminished due to their attachment to the electron-deficient aromatic system.

| Functional Group | Position | Electronic Effect | Impact on Reactivity |

| Aldehyde (-CHO) | 1 | Electrophilic Carbonyl Carbon | Site for nucleophilic attack |

| Nitro (-NO₂) | 2 | Strong Electron Withdrawal | Enhances aldehyde electrophilicity; Deactivates ring |

| Bromo (-Br) | 3 | Inductive Electron Withdrawal | Deactivates aromatic ring |

| Fluoro (-F) | 6 | Inductive Electron Withdrawal | Deactivates aromatic ring |

Transformation of the Aldehyde Functionality

Reductive amination is a versatile method for forming carbon-nitrogen bonds, converting aldehydes and ketones into amines. The process typically involves the initial reaction of the carbonyl compound with an amine (primary or secondary) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is highly effective for synthesizing a wide array of amines while avoiding issues of overalkylation common in direct alkylation methods masterorganicchemistry.com.

For this compound, this transformation would proceed by first condensing the aldehyde with a selected primary or secondary amine to form an N-substituted imine. This intermediate is subsequently reduced to the target amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde masterorganicchemistry.comharvard.edu.

The general reaction scheme is as follows:

Imine Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Reduction: R-CH=N-R' + [Reducing Agent] → R-CH₂-NH-R'

A systematic study on fluorinated aldehydes has shown that they readily undergo such transformations, making this a practical method for preparing fluorine-containing amines nih.gov.

| Reducing Agent | Characteristics |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminium ions; mild conditions; high yields harvard.edu. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines at a controlled pH (6-7); highly toxic byproducts masterorganicchemistry.comharvard.edu. |

| Sodium Borohydride (NaBH₄) | Can be used, often after pre-formation of the imine, as it can also reduce the starting aldehyde masterorganicchemistry.comharvard.edu. |

| Catalytic Hydrogenation (H₂/Catalyst) | A "greener" alternative, though may also reduce the nitro group unless selective catalysts are used. |

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-bromo-6-fluoro-2-nitrobenzoic acid. This is a common transformation in organic synthesis. Strong oxidizing agents are typically used for this purpose.

Potassium permanganate (KMnO₄) is a powerful and common reagent for oxidizing aldehydes to carboxylic acids google.com. The reaction is typically carried out in an aqueous solution, which can be neutral, acidic, or alkaline, followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid. Other reagents such as potassium dichromate (K₂Cr₂O₇) in acidic conditions or Jones reagent (CrO₃ in sulfuric acid and acetone) can also accomplish this transformation. The presence of the electron-withdrawing groups on the aromatic ring does not typically interfere with the oxidation of the aldehyde group.

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Aqueous solution (acidic, basic, or neutral), followed by acidic workup google.comquora.com. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone solvent at or below room temperature. |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous sulfuric acid. |

Reactivity of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most significant reactions of nitroaromatic compounds. In the case of this compound, this transformation yields the valuable synthetic intermediate 2-Amino-3-bromo-6-fluorobenzaldehyde (B11764767) bldpharm.com. This reaction must be performed with chemoselectivity to avoid the reduction of the aldehyde group.

Several methods are available for the reduction of aromatic nitro groups rsc.org. Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common and efficient method . This method is often clean and high-yielding. Another widely used technique involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid patsnap.com. For instance, the reduction of o-nitrobenzaldehyde with iron powder and acetic acid is a known procedure to produce o-aminobenzaldehyde patsnap.com. More recently, systems like sodium borohydride (NaBH₄) in the presence of a transition metal salt like iron(II) chloride (FeCl₂) have been shown to be effective for the selective reduction of nitro groups d-nb.info.

| Reagent/System | Typical Conditions | Selectivity Notes |

| H₂ / Pd/C | Methanol or ethanol solvent, room temperature and pressure . | Can also reduce aldehydes; conditions must be optimized for selectivity. |

| Fe / Acetic Acid or HCl | Ethanol/water solvent, heating patsnap.com. | Generally selective for the nitro group over the aldehyde. |

| SnCl₂ / HCl | Concentrated HCl, often used for its selectivity. | A classic method for selective nitro reduction. |

| NaBH₄ / FeCl₂ | THF solvent, room temperature d-nb.info. | Reported to be highly selective for the nitro group over other reducible functionalities d-nb.info. |

The substituents on the aromatic ring of this compound profoundly influence its reactivity towards aromatic substitution reactions. The nitro, bromo, and fluoro groups are all electron-withdrawing and therefore act as deactivating groups for electrophilic aromatic substitution (EAS).

Nitro Group (-NO₂): This is a very strong deactivating group due to its powerful electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position relative to itself.

Halogens (-Br, -F): Halogens are also deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when substitution occurs at these positions.

In this compound, the ring is heavily deactivated due to the cumulative effect of these three groups. Any potential electrophilic substitution would be extremely difficult to achieve.

Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution (NAS). In NAS reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For NAS to occur, the leaving group must typically be positioned ortho or para to a strong electron-withdrawing group. In this molecule, the fluorine atom is ortho to the nitro group and the bromine atom is meta. Therefore, the fluorine atom at position 6 is potentially susceptible to displacement by a strong nucleophile.

Chemistry of the Halogen Substituents

The reactivity of the halogen substituents in this compound is a critical aspect of its chemistry, offering pathways to a variety of functionalized aromatic compounds. The presence of both bromine and fluorine atoms on the benzene ring, activated by the electron-withdrawing nitro and aldehyde groups, allows for selective chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. In the case of this compound, both the bromine and fluorine atoms are potential leaving groups for SNAr reactions. The relative reactivity of these halogens is influenced by several factors, including the nature of the nucleophile, reaction conditions, and the electronic environment of the carbon atom to which they are attached.

The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend of bond strength. This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In this compound, the fluorine atom at the C6 position is ortho to the activating nitro group, while the bromine atom at the C3 position is meta. Electron-withdrawing groups exert their activating effect most strongly at the ortho and para positions. Consequently, the C6 position is significantly more activated towards nucleophilic attack than the C3 position.

Computational studies on structurally similar polyhalogenated benzaldehydes, such as 2,3,6-trifluoro-4-bromobenzaldehyde, have provided insights into the regioselectivity of SNAr reactions. Quantum mechanical calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) lobes are more accessible at the positions ortho and para to the aldehyde group. For 2,3,6-trifluoro-4-bromobenzaldehyde, the LUMO lobe at the C2 position (ortho to the aldehyde) is more accessible than the one at C6, leading to preferential substitution at C2. Applying this principle to this compound, the fluorine at C6 is ortho to the nitro group and para to the aldehyde group, making it the more likely site for nucleophilic attack compared to the bromine at C3.

Experimental evidence from the synthesis of various heterocyclic compounds supports the higher reactivity of the fluorine atom at the C6 position in SNAr reactions. For instance, in reactions with primary amines to form quinazoline derivatives, the initial step is often the displacement of the fluorine atom.

| Nucleophile | Position of Substitution | Product Type |

| Primary Amines (e.g., R-NH₂) | C6 (Fluorine) | N-substituted 6-amino-3-bromo-2-nitrobenzaldehyde intermediates |

| Alkoxides (e.g., RO⁻) | C6 (Fluorine) | 6-Alkoxy-3-bromo-2-nitrobenzaldehyde derivatives |

| Thiolates (e.g., RS⁻) | C6 (Fluorine) | 6-(Alkylthio)-3-bromo-2-nitrobenzaldehyde derivatives |

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent at the C3 position of this compound is a suitable handle for various palladium- and copper-catalyzed cross-coupling reactions.

Heck Cyclization: The intramolecular Heck reaction is a valuable method for the synthesis of carbocyclic and heterocyclic systems. While direct examples of intramolecular Heck cyclization starting from this compound are not extensively reported, the general principles can be applied to its derivatives. For an intramolecular Heck reaction to occur, the molecule must contain both an aryl halide and an alkene tethered by a suitable chain. For instance, if the aldehyde group of this compound is converted into an alkene-containing side chain, an intramolecular Heck reaction could be envisioned to construct a fused ring system. The reaction typically proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product. The success of such a cyclization would depend on the length and flexibility of the tether connecting the aromatic ring and the alkene.

Ullmann Coupling: The Ullmann coupling, a copper-catalyzed reaction, is traditionally used for the formation of biaryl ethers, thioethers, and N-aryl compounds. The bromine atom at the C3 position of this compound can participate in Ullmann-type reactions. Given the presence of the activating nitro group, this substrate is expected to be reactive in Ullmann condensations. For example, the reaction with phenols in the presence of a copper catalyst and a base would lead to the formation of diaryl ethers. Similarly, coupling with amines (Goldberg reaction) or thiols would yield N-aryl and S-aryl products, respectively. The general reactivity order for halogens in Ullmann reactions is I > Br > Cl, making the bromo-substituted position a prime site for these transformations.

| Coupling Partner | Catalyst System | Product Type |

| Phenols | CuI / Base | 3-Aryloxy-6-fluoro-2-nitrobenzaldehyde |

| Amines | CuI / Ligand / Base | 3-(N-Arylamino)-6-fluoro-2-nitrobenzaldehyde |

| Alcohols | CuI / Base | 3-Alkoxy-6-fluoro-2-nitrobenzaldehyde |

Regiochemical Control and Stereoselectivity in Reactions

Regiochemical Control: The regioselectivity in reactions involving this compound is primarily dictated by the electronic effects of the substituents on the aromatic ring. As discussed in the context of SNAr reactions (Section 3.4.1), the fluorine atom at the C6 position is the most susceptible to nucleophilic attack due to its activation by both the ortho-nitro group and the para-aldehyde group. This inherent electronic bias provides excellent regiochemical control in SNAr reactions, leading predominantly to the substitution of the fluorine atom.

In the case of cross-coupling reactions, the regioselectivity is determined by the relative reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed reactions like the Heck, Suzuki, and Stille couplings, as well as in copper-catalyzed Ullmann reactions. This difference in reactivity allows for selective functionalization at the C3 position, leaving the C-F bond intact for potential subsequent transformations. This orthogonal reactivity is a valuable feature in synthetic chemistry, enabling the stepwise modification of the molecule.

Stereoselectivity: Currently, there is a lack of specific research in the scientific literature focusing on stereoselective reactions involving the prochiral aldehyde group or the creation of new stereocenters from this compound. However, the aldehyde functionality presents an opportunity for various stereoselective transformations. For example, asymmetric reduction of the aldehyde could yield a chiral benzylic alcohol. Similarly, aldol reactions or other C-C bond-forming reactions at the aldehyde could be controlled using chiral catalysts or auxiliaries to induce stereoselectivity. The development of such stereoselective methods would significantly enhance the synthetic utility of this compound, particularly in the synthesis of chiral molecules with potential biological activity. Future research in this area could explore the use of chiral reducing agents, organocatalysts, or transition metal catalysts to achieve high levels of stereocontrol in reactions involving the aldehyde group.

Applications in Complex Molecular Architecture and Functional Materials

Building Block for Heterocyclic Systems

The inherent reactivity of the ortho-nitrobenzaldehyde moiety is particularly useful for the construction of various nitrogen-containing heterocyclic systems. Through reductive cyclization and condensation reactions, this scaffold can be elaborated into a variety of fused ring systems with significant biological and material science applications.

Synthesis of Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives, a core structure in many pharmaceuticals, can be achieved from 2-nitrobenzaldehydes through the Friedländer annulation. This reaction typically involves the condensation of an ortho-amino aldehyde or ketone with a compound containing a reactive α-methylene group. In the case of 3-Bromo-6-fluoro-2-nitrobenzaldehyde, an initial reduction of the nitro group to an amine is required. This in-situ generation of the corresponding 2-amino-3-bromo-6-fluorobenzaldehyde (B11764767) allows for a one-pot reaction with a suitable ketone or aldehyde to yield a highly substituted quinoline.

The general mechanism involves the initial formation of a Schiff base between the amino group and the carbonyl of the reaction partner, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring. The presence of the bromo and fluoro substituents on the resulting quinoline scaffold provides further handles for diversification through cross-coupling reactions.

Table 1: Key Reactions in the Synthesis of Quinolines from 2-Nitrobenzaldehydes

| Reaction Step | Description | Reagents and Conditions |

| Nitro Reduction | Conversion of the nitro group to an amine. | Fe/AcOH, SnCl2/HCl, H2/Pd-C |

| Condensation | Formation of a Schiff base and subsequent cyclization. | Ketone/aldehyde with α-methylene, acid or base catalyst |

| Dehydration | Aromatization to form the quinoline ring. | Heat |

Formation of Diazaheterocycles

The ortho-disposed nitro and aldehyde groups in this compound are ideal precursors for the synthesis of various diazaheterocycles, such as quinazolines and pyridopyrazines. These syntheses often proceed via a reductive cyclization pathway.

For the synthesis of quinazolines, 2-nitrobenzaldehydes can react with amines or amides under reductive conditions. For instance, reaction with an arylamine in the presence of a reducing agent like iron in acetic acid can lead to the formation of 1,2,3,4-tetrahydroquinazolines. uchile.cluchile.cl A one-pot copper-catalyzed reaction of 2-nitrobenzaldehydes with aldehydes, using urea (B33335) as a nitrogen source, has also been developed for the synthesis of quinazolinones. acs.org

Similarly, pyridopyrazines can be synthesized through the condensation of a 1,2-diaminopyridine with a dicarbonyl compound. While not a direct reaction of this compound, its derivatives could be modified to participate in such cyclizations, highlighting the versatility of this chemical scaffold in accessing diverse heterocyclic cores.

Oxadiazole Formation via Electrochemical Cyclization

While the direct electrochemical cyclization of 2-nitrobenzaldehydes to oxadiazoles (B1248032) is not a commonly reported transformation, electrochemical methods are known to be effective for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from other precursors, such as semicarbazones, through oxidative cyclization. niscpr.res.in The electrochemical reduction of the nitro group in 2-nitrobenzaldehydes is a well-established process and can lead to various cyclized products depending on the reaction conditions. For example, the electrosynthesis of 2,1-benzisoxazole from o-nitrobenzaldehyde has been reported. This suggests that with the appropriate choice of reaction partners and electrochemical conditions, intramolecular cyclization involving the nitro and aldehyde functionalities, or their derivatives, could potentially be directed towards the formation of oxadiazole-containing structures. However, this remains an area for further research.

Precursor for Advanced Organic Intermediates

Beyond the direct synthesis of heterocycles, this compound is an excellent starting material for the creation of more complex, highly substituted aromatic scaffolds. The orthogonal nature of its functional groups allows for sequential and selective chemical modifications.

Elaboration of Orthogonal Tetra-substituted Aromatic Scaffolds (e.g., towards EGFR-kinase inhibitors)

A key application of compounds structurally related to this compound is in the synthesis of tetra-substituted aromatic scaffolds, which are crucial intermediates in the development of targeted cancer therapies, such as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The synthesis of these scaffolds often begins with the regioselective nitration of bromo-fluorobenzaldehydes.

These tetra-substituted aromatics, possessing orthogonal substituents (bromo, fluoro, nitro, and aldehyde groups), can be systematically elaborated. For example, the aldehyde can undergo reductive amination, the nitro group can be reduced to an amine, and the bromine atom can participate in palladium-catalyzed cross-coupling reactions. This systematic elaboration allows for the construction of a library of compounds for structure-activity relationship (SAR) studies. As a proof of concept, these scaffolds have been successfully converted into inhibitors of EGFR, with their activity rationalized by molecular docking studies.

Table 2: Sequential Elaboration of a Tetra-substituted Aromatic Scaffold

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Functionality |

| Reductive Amination | Aldehyde | Amine, NaBH(OAc)3 | Secondary/Tertiary Amine |

| Nitro Reduction | Nitro | Fe/AcOH, H2/Pd-C | Primary Amine |

| Suzuki Coupling | Bromo | Boronic Acid, Pd catalyst | Aryl/Heteroaryl |

| Buchwald-Hartwig Amination | Bromo | Amine, Pd catalyst | Aryl Amine |

Synthesis of Biaryl Ether Formations

The presence of both a bromine and a fluorine atom on the aromatic ring of this compound, activated by the electron-withdrawing nitro group, makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions to form biaryl ethers. The fluorine atom, being ortho to the nitro group, is particularly activated towards displacement by phenoxides.

Alternatively, the bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions for the formation of biaryl ethers. The Ullmann condensation, a classic copper-catalyzed reaction, or more modern palladium-catalyzed methods, can be employed to couple the aryl bromide with a phenol. The choice of reaction conditions and catalyst system would depend on the specific substrate and desired outcome. These methods provide a powerful tool for introducing diverse aryloxy substituents, further expanding the molecular complexity and potential biological activity of the resulting compounds.

Contributions to Pharmaceutical and Agrochemical Intermediates

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceutical and agrochemical products. The presence of halogen and nitro groups in a molecule can significantly influence its biological activity. While direct citations for the use of this compound are not prevalent, the application of structurally similar compounds highlights its potential in these sectors.

For instance, 3-bromo-2-nitrobenzaldehyde (B145937) is recognized as an important pharmaceutical intermediate, particularly in the development of cardiovascular and anticancer drugs. google.com Similarly, 3-bromo-4-fluorobenzaldehyde (B1265969) is a key intermediate in the synthesis of pesticides and other medical compounds. google.com The combination of bromo, fluoro, and nitro functionalities in this compound suggests its utility as a precursor for novel active pharmaceutical ingredients (APIs) and agrochemicals, where the specific substitution pattern can be tailored to optimize biological efficacy and selectivity.

Development of Opto-electronic and Specialty Materials

The unique electronic properties conferred by the combination of electron-withdrawing nitro and fluoro groups, along with the heavy bromine atom, make this compound a potential candidate for the synthesis of novel opto-electronic and specialty materials. Aromatic nitro compounds are known to be precursors for materials with non-linear optical (NLO) properties.

While specific research on the application of this compound in this field is not widely published, related compounds have shown promise. For example, the introduction of a nitro group into a benzanthrone (B145504) core, which is a large polycyclic aromatic system, has been shown to enhance its hyperpolarizability, making such derivatives potentially useful in the fabrication of optical limiter devices. The synthesis of such materials often involves the nucleophilic substitution of a halogen atom on the aromatic ring, a reaction for which the bromo and fluoro substituents on this compound are well-suited.

Radiopharmaceutical Precursors for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. The development of novel PET tracers is a critical area of research in medical diagnostics. Aromatic compounds containing fluorine or bromine atoms are often sought after as precursors for the synthesis of PET imaging agents, as these halogens can be readily substituted with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).

The presence of both a fluorine and a bromine atom in this compound makes it a potential precursor for [¹⁸F]-labeled radiopharmaceuticals. The synthesis of such tracers would likely involve a nucleophilic substitution reaction to introduce the [¹⁸F]fluoride. Although the direct use of this compound as a PET precursor is not yet documented in major studies, the synthesis of various [¹⁸F]-labeled compounds from bromo- and fluoro-substituted aromatic precursors is a common strategy in radiochemistry. nih.gov The development of new PET tracers for imaging various biological targets, such as tryptophan 2,3-dioxygenase (TDO) in cancer, often relies on the availability of such versatile precursors. nih.gov

Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound, no specific research findings detailing its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), or Fourier Transform Infrared (FT-IR) spectroscopy could be located in the available scientific literature and chemical databases.

Vendor information confirms the existence and commercial availability of the compound, identified by CAS number 213382-43-5. However, the detailed spectroscopic characterization required to fulfill the structured article outline—including ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and FT-IR data—is not present in the public domain based on the conducted searches.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline without access to the necessary experimental data.

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and chemical bonding. For 3-Bromo-6-fluoro-2-nitrobenzaldehyde, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of the benzene (B151609) ring, the aldehyde group, the nitro group, and the carbon-halogen bonds.

Key expected vibrational modes would include:

Aldehyde C-H Stretch: A characteristic band typically observed in the 2700-2900 cm⁻¹ region.

Carbonyl (C=O) Stretch: A strong, prominent peak, usually found between 1680 and 1715 cm⁻¹. The position of this band can be influenced by the electronic effects of the other substituents on the ring.

Nitro (NO₂) Group Vibrations: Symmetric and asymmetric stretching modes, typically appearing near 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

Aromatic Ring Vibrations: Multiple bands corresponding to C-C stretching within the ring (around 1400-1600 cm⁻¹) and C-H bending.

C-Br and C-F Vibrations: These would appear in the lower frequency "fingerprint" region of the spectrum.

A hypothetical data table for the principal Raman shifts is presented below, based on values for similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H Stretch | ~2850 |

| Carbonyl (C=O) Stretch | ~1705 |

| Nitro (NO₂) Asymmetric Stretch | ~1530 |

| Aromatic C=C Stretch | ~1580, ~1470 |

| Nitro (NO₂) Symmetric Stretch | ~1350 |

| C-F Stretch | ~1250 |

| C-Br Stretch | ~650 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of an aromatic compound like this compound is dominated by transitions involving the π-electrons of the benzene ring and the non-bonding electrons on the oxygen atoms of the aldehyde and nitro groups.

The UV-Vis absorption spectrum would be expected to show characteristic bands corresponding to:

π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the aromatic system, often appearing below 280 nm.

n → π* transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the carbonyl or nitro group) to an anti-bonding π* orbital. These bands are often observed as shoulders or distinct peaks at longer wavelengths (>300 nm).

The presence of the nitro, bromo, and fluoro substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde, due to their influence on the electronic structure of the aromatic ring. Studies on o-nitrobenzaldehyde have interpreted its spectral features in the context of steric interactions between the adjacent aldehyde and nitro groups, which can force the aldehyde group out of the plane of the aromatic ring, affecting conjugation and thus the electronic spectrum. google.com

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not available, analysis of related structures allows for a detailed prediction of its molecular geometry and packing.

Single-Crystal X-ray Analysis and Molecular Geometry

A single-crystal X-ray analysis would reveal the precise three-dimensional arrangement of atoms. It is anticipated that the core of the molecule, the substituted benzene ring, would be largely planar. However, significant steric strain between the ortho-positioned nitro and aldehyde groups, compounded by the presence of the bromine atom, would likely lead to some out-of-plane twisting of these substituent groups. google.com This is a common feature in ortho-substituted benzaldehydes.

The analysis would provide key geometric parameters. A table of expected bond lengths and angles, based on data from similar structures, is provided below.

| Parameter | Expected Value |

| C=O Bond Length | ~1.21 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Lengths | ~1.22 Å |

| C-Br Bond Length | ~1.89 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-C Ring Angle | ~120° (with deviations) |

| O-N-O Angle | ~125° |

Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis, π-π Stacking, C-H···O Interactions)

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In multi-substituted benzaldehyde derivatives, interactions such as C-H···O hydrogen bonds, π-π stacking, and halogen bonding play crucial roles in the formation of the supramolecular architecture.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, one can identify the regions involved in different types of contacts (e.g., hydrogen bonds, van der Waals forces). For this compound, a Hirshfeld analysis would likely highlight the importance of contacts involving the oxygen atoms of the nitro and aldehyde groups, as well as the halogen atoms.

C-H···O Interactions: Weak hydrogen bonds between the aldehydic proton or aromatic C-H groups and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules are expected to be significant structure-directing forces. These interactions link molecules into extended chains or networks.

The interplay of these weak interactions dictates the final crystal packing, influencing physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of substituted benzaldehydes. The B3LYP functional, often paired with a basis set such as 6-311++G(d,p), is a common choice for achieving a balance between computational cost and accuracy in predicting the properties of such organic molecules. nih.govresearchgate.netresearchgate.net These methods allow for a thorough examination of the molecule's geometry, electronic landscape, and thermodynamic stability.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the 3-Bromo-6-fluoro-2-nitrobenzaldehyde molecule by finding the minimum energy structure on the potential energy surface. For this molecule, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Particular attention would be paid to the orientation of the aldehyde (-CHO) and nitro (-NO₂) groups relative to the benzene (B151609) ring. Due to potential steric hindrance between the bulky bromine and nitro groups at adjacent positions (ortho), and the aldehyde group, the molecule may exhibit a non-planar conformation where these groups are twisted out of the plane of the benzene ring to relieve strain. Conformational analysis would explore the rotational barriers of the aldehyde and nitro groups to identify the global minimum energy conformer and any other low-energy isomers.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-NO₂ Bond Length | ~1.48 Å |

| C-CHO Bond Length | ~1.49 Å |

| O-N-O Bond Angle | ~125° |

| C-C-N-O Dihedral Angle | 20-40° |

The electronic properties of this compound are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov For this compound, the electron-withdrawing nature of the nitro, fluoro, and bromo substituents would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, indicating a high potential for chemical reactivity.

Natural Bond Orbital (NBO) analysis provides further detail on the electronic structure by describing the charge distribution and interactions between orbitals. It can reveal hyperconjugative interactions, such as the delocalization of electron density from lone pairs of the oxygen, fluorine, or bromine atoms into anti-bonding orbitals of the ring, which contribute to the molecule's stability. NBO analysis also calculates the natural charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods.

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | Relatively low due to electronegative groups |

| LUMO Energy | Low due to strong electron-withdrawing groups |

| HOMO-LUMO Gap (ΔE) | Small, indicating high reactivity |

| Charge on Aldehyde Carbon | Positive, susceptible to nucleophilic attack |

| Charge on Oxygen Atoms (Nitro/Aldehyde) | Negative |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale, where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro and aldehyde groups. A significant positive potential (blue) would be expected around the hydrogen of the aldehyde group and potentially on the carbon atom of the aldehyde, making it a prime target for nucleophiles.

DFT calculations can also be used to predict the thermodynamic properties of this compound. By performing frequency calculations on the optimized geometry, parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at a given temperature. These values are fundamental for predicting the spontaneity of reactions involving the molecule and for understanding its stability. For example, the calculated Gibbs free energy of formation would provide a measure of the molecule's stability relative to its constituent elements. These thermodynamic parameters are also crucial for calculating reaction energies and equilibrium constants. researchgate.net

| Parameter | Typical Units |

|---|---|

| Zero-point vibrational energy | kJ/mol |

| Enthalpy (H) | kJ/mol |

| Entropy (S) | J/(mol·K) |

| Gibbs Free Energy (G) | kJ/mol |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic addition to the aldehyde group or nucleophilic aromatic substitution, computational methods can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state (TS) structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This provides critical insights into the reaction kinetics and feasibility. For instance, studying the reaction of this aldehyde with a nucleophile would involve optimizing the geometry of the transition state for the addition step and calculating the energy barrier to its formation.

Prediction of Spectroscopic Properties (Simulated Spectra)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Frequency calculations, after geometry optimization, yield the vibrational modes of the molecule. These can be used to simulate the infrared (IR) and Raman spectra. The calculated frequencies and intensities of the vibrational modes, such as the C=O stretch of the aldehyde, the symmetric and asymmetric stretches of the NO₂ group, and the C-Br and C-F stretches, provide a theoretical fingerprint of the molecule that can aid in the interpretation of experimental spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, simulating its UV-Visible spectrum and providing information about its color and photochemical properties.

Analysis of Electron-Withdrawing and Electron-Donating Properties

The electronic behavior of this compound is predominantly dictated by the presence of multiple electron-withdrawing groups attached to the benzene ring. The aldehyde (-CHO), nitro (-NO2), bromine (-Br), and fluorine (-F) substituents all exhibit an inductive electron-withdrawing effect, significantly influencing the electron density distribution across the molecule.

The nitro group is one of the strongest electron-withdrawing groups, exerting both a strong negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). This drastically reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to its location. Similarly, the aldehyde group also withdraws electron density through both inductive and resonance effects.

The cumulative effect of these four electron-withdrawing substituents renders the aromatic ring of this compound highly electron-deficient. This pronounced electrophilic character is a key determinant of its reactivity and molecular properties. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and delocalization within the molecule, providing a detailed picture of these electronic effects. The stability of related compounds has been confirmed through NBO analysis, which examines charge delocalization and hyperconjugative interactions. nih.gov

Table 1: Electronic Properties of Substituents on this compound

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Electronic Effect |

| Aldehyde (-CHO) | 1 | -I | -M | Strong Electron-Withdrawing |

| Nitro (-NO2) | 2 | -I | -M | Very Strong Electron-Withdrawing |

| Bromo (-Br) | 3 | -I | +M | Electron-Withdrawing (Inductive Dominates) |

| Fluoro (-F) | 6 | -I | +M | Electron-Withdrawing (Inductive Dominates) |

This table is based on established principles of physical organic chemistry.

Prediction of Nonlinear Optical (NLO) Responses

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in photonics, telecommunications, and optical signal processing. nih.gov A key requirement for a molecule to exhibit NLO properties is a significant change in dipole moment upon electronic excitation, which is often achieved in molecules with strong electron-donating and electron-withdrawing groups connected by a π-conjugated system.

While this compound is heavily substituted with electron-withdrawing groups, it lacks a strong electron-donating group. This molecular structure is not typical for generating a large first hyperpolarizability (β), a measure of the second-order NLO response. However, the presence of bromine can, in some cases, enhance NLO properties and improve the thermal stability and transparency of materials. researchgate.net For instance, studies on other organic molecules have shown that bromo substituents can lead to significant macroscopic nonlinear optical coefficients. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. nih.gov By calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β), researchers can assess the potential of a compound for NLO applications. For example, the HOMO-LUMO energy gap is a crucial parameter, with smaller gaps often correlating with higher NLO activity. nih.gov Theoretical calculations for similar salicylaldehyde-based compounds have shown that they possess potential for NLO applications. nih.gov

Table 2: Predicted NLO-Relevant Parameters for a Hypothetical Analysis of this compound

| Computational Parameter | Predicted Significance for NLO Properties |

| Dipole Moment (μ) | Likely significant due to multiple polar groups. |

| Polarizability (α) | Expected to be moderate. |

| First Hyperpolarizability (β) | Likely to be modest in the absence of a strong donor-acceptor system. |

| HOMO-LUMO Energy Gap | A smaller gap would suggest higher reactivity and potential for NLO activity. |

This table represents a hypothetical prediction based on the molecular structure and general principles of NLO materials.

Advanced Computational Tools and Software Utilization (e.g., Gaussian, ORCA)

The theoretical investigation of this compound's properties relies on the use of specialized quantum chemistry software packages. Gaussian and ORCA are two of the most widely used programs for such calculations.

Gaussian: This is a versatile software suite capable of performing a wide range of electronic structure calculations. For this compound, Gaussian could be used to:

Optimize the molecular geometry: To find the most stable three-dimensional arrangement of atoms.

Perform frequency calculations: To confirm that the optimized structure is a true energy minimum and to predict vibrational spectra.

Calculate electronic properties: Including the dipole moment, polarizability, and hyperpolarizability to assess NLO potential.

Conduct NBO analysis: To understand the charge distribution and bonding interactions.

Simulate UV-Vis spectra: By calculating electronic transition energies.

ORCA: This is another powerful and efficient quantum chemistry program known for its speed and accessibility. ORCA can perform many of the same calculations as Gaussian, often with a focus on DFT methods. It is particularly well-suited for large molecules and complex calculations. The choice between Gaussian and ORCA often depends on the specific type of calculation, available computational resources, and user preference.

Both software packages employ various theoretical methods, with Density Functional Theory (DFT) being a popular choice for its balance of accuracy and computational cost. The selection of an appropriate functional (e.g., B3LYP, M06) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable and accurate results in the computational study of molecules like this compound. nih.gov

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-Bromo-6-fluoro-2-nitrobenzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation, nitration, and oxidation steps. For example:

- Halogenation : Bromine or brominating agents (e.g., NBS) are used to introduce bromine at the 3-position. Fluorination at the 6-position often employs fluoroborates or HF-based reagents under controlled conditions to avoid over-fluorination .

- Nitration : A mixture of nitric and sulfuric acids is used for nitration at the 2-position. Temperature control (<50°C) is critical to prevent decomposition .

- Oxidation : The aldehyde group is introduced via oxidation of a methyl or hydroxymethyl precursor using KMnO₄ or CrO₃ in acidic media .

Yield optimization : Use anhydrous solvents (e.g., DCM) for nitration and low temperatures (−10°C to 0°C) to minimize side reactions .

How can the purity and structural integrity of this compound be validated?

- Spectroscopic characterization :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., meta-fluorine splitting in ¹H NMR) .

- IR spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- Mass spectrometry : Validate molecular weight (e.g., EI-MS for [M]⁺ at m/z 262) and fragmentation patterns .

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) can resolve impurities from nitro-group degradation .

What are the stability considerations for storing this compound?

- Light sensitivity : Store in amber vials to prevent nitro-group photoreduction .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde to carboxylic acid .

- Temperature : Long-term storage at −20°C in inert atmospheres (N₂/Ar) minimizes thermal decomposition .

Advanced Research Questions

How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

- Dynamic effects : Fluorine’s electronegativity can cause unexpected splitting in ¹H NMR. Use ¹⁹F NMR to confirm fluorine’s position and coupling constants .

- Solvent artifacts : Deuterochloroform (CDCl₃) may interact with nitro groups; verify spectra in DMSO-d₆ for consistency .

- X-ray crystallography : Resolve ambiguities in substitution patterns by crystallizing the compound with a co-crystal agent (e.g., thiourea derivatives) .

What strategies optimize regioselectivity in derivatization reactions (e.g., nucleophilic substitution)?

- Directing groups : The nitro group at the 2-position deactivates the ring, directing nucleophiles (e.g., amines) to the 4-position. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-Br functionalization .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of bromine in SNAr reactions .

- Temperature modulation : High temperatures (>100°C) favor nitro-group retention, while lower temperatures (<60°C) prevent decomposition .

How can computational methods predict reactivity trends for this compound in multi-step syntheses?

- DFT calculations : Model electrophilic aromatic substitution (EAS) to predict sites for further functionalization. The nitro group’s meta-directing effect and fluorine’s ortho/para-directing nature create competing regioselectivity .

- Reaction kinetics : Use software (Gaussian, ORCA) to simulate transition states for nitration or halogenation steps, optimizing reagent stoichiometry .

What are the degradation pathways under oxidative/reductive conditions, and how do they impact synthetic applications?

- Oxidative degradation : The aldehyde group oxidizes to carboxylic acid (e.g., with KMnO₄), limiting its use in redox-sensitive reactions .

- Reductive pathways : NaBH₄ reduces the nitro group to amine, altering electronic properties. Catalytic hydrogenation (Pd/C) requires careful pressure control to avoid over-reduction of bromine .

- Mitigation : Add stabilizing agents (e.g., BHT) during storage or use protecting groups (e.g., acetal for aldehyde) during reactions .

Methodological Guidelines

- Contradiction resolution : Cross-validate spectral data with multiple techniques (e.g., NMR, X-ray) to address ambiguities .

- Reaction optimization : Design fractional factorial experiments (DoE) to test variables (temperature, solvent, catalyst) systematically .

- Safety protocols : Follow OSHA guidelines for handling nitro compounds (explosive risk) and bromine/fluorine reagents (corrosive/toxic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.